![molecular formula C11H23N3O B1464458 2-(3-aminopiperidin-1-yl)-N-butylacetamide CAS No. 1251243-05-6](/img/structure/B1464458.png)
2-(3-aminopiperidin-1-yl)-N-butylacetamide
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine is used in scientific research due to its ability to form hydrogen bonds. This makes it a useful tool in understanding the structure and properties of proteins and other molecules. It is also used in the study of enzymes and other biological molecules, as it can be used to modify the structure of these molecules and to study the effects of these modifications. It is also used in the study of drug design, as it can be used to modify the structure of drugs to improve their efficacy and safety.
Mechanism of Action
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N-butylacetamide is Dipeptidyl peptidase 4 (DPP-4), a protein in humans . DPP-4 is an enzyme responsible for breaking down proteins, including hormones like glucagon-like peptide-1 (GLP-1), which plays a crucial role in regulating blood sugar levels .
Mode of Action
this compound interacts with its target, DPP-4, by binding to it. This binding inhibits the activity of DPP-4, preventing it from breaking down GLP-1 . As a result, GLP-1 levels increase, leading to enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway. Incretins like GLP-1 are hormones that stimulate insulin secretion in response to meals. By preventing the breakdown of GLP-1, this compound enhances the incretin effect, leading to improved blood glucose control .
Pharmacokinetics
Similar compounds have been shown to have a competitive inhibition mechanism with a dissociation constant (ki) of 1 nm . The rate of dissociation (koff) for similar compounds is around 3.0 × 10^−5/s . These properties suggest that this compound may have a strong and sustained binding to DPP-4.
Result of Action
The molecular effect of this compound’s action is the increased level of GLP-1 due to the inhibition of DPP-4. On a cellular level, this leads to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells. The overall effect is improved blood glucose control .
Advantages and Limitations for Lab Experiments
2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly reactive and versatile. It is also stable in aqueous solution and can be used to modify the structure of proteins and other molecules. However, it is important to note that 2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine is a highly reactive compound, and it can react with other molecules in unexpected ways. Care should be taken when using this compound in lab experiments.
Future Directions
2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases, as it can be used to modify the structure of proteins and other molecules. It could also be used to develop new methods for studying the structure and function of proteins and other molecules. Additionally, it could be used to develop new materials and technologies, as it can be used to modify the structure of materials and to study the effects of these modifications. Finally, it could be used to develop new methods for the synthesis of other compounds, as it is highly reactive and versatile.
Safety and Hazards
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-butylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-2-3-6-13-11(15)9-14-7-4-5-10(12)8-14/h10H,2-9,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDRNLDMWZKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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